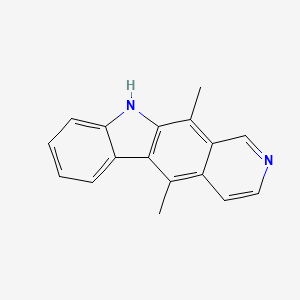

Isoellipticine

Beschreibung

Eigenschaften

CAS-Nummer |

13799-49-0 |

|---|---|

Molekularformel |

C17H14N2 |

Molekulargewicht |

246.31 g/mol |

IUPAC-Name |

5,11-dimethyl-10H-pyrido[3,4-b]carbazole |

InChI |

InChI=1S/C17H14N2/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3 |

InChI-Schlüssel |

JSYJDIUYIWEOMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CN=CC2=C(C3=C1C4=CC=CC=C4N3)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ellipticine vs. Isoellipticine

This compound Derivatives vs. Parent Compound

Derivatization at positions 7, 10, or 2 significantly modulates bioactivity:

- 7-Formyl-10-Methylthis compound: Induces ROS-mediated apoptosis in AML cells, reducing tumor burden in xenograft models .

- 10-Methylthis compound (31) : Retains antifungal activity (comparable to ellipticine) with reduced toxicity (22% viability loss vs. 40% for ellipticine derivatives) .

- C14/C18 Alkyl Salts : C14 chains enhance cytotoxicity (3% viability) but reduce pathogen inhibition, whereas C18 chains reverse this trend .

Mechanistic Insights from Molecular Studies

- MYLK4 Binding : Both ellipticine and this compound form hydrogen bonds with hinge-loop residue V183 and hydrophobic interactions with L112, V120, and I244. This compound’s shifted nitrogen orientation enhances interactions with G113 and M180, explaining its superior MYLK4 IC50 .

- Topoisomerase II Inhibition : Unlike ellipticine, this compound derivatives (e.g., 7-hydroxythis compound) show selective inhibition of topoisomerase IIα, correlating with G2/M cell cycle arrest .

Vorbereitungsmethoden

Four-Step Synthesis from Isoquinolin-5-ol

The most expedient route to this compound involves a four-step sequence starting from isoquinolin-5-ol (5 ). This method, reported by Naciuk et al., leverages [bis(trifluoroacetoxy)iodo]benzene (PIFA) and aniline to achieve regioselective substitution at the C7 position of isoquinolin-5,8-dione. The synthetic pathway proceeds as follows:

-

Oxidative Coupling : Treatment of 5 with PIFA in ethanol/THF generates an intermediate dione, which undergoes nucleophilic attack by aniline to yield compound 6 .

-

Pd-Catalyzed Cyclization : A palladium-catalyzed intramolecular coupling forms the B-ring of this compound quinone (4 ).

-

Reductive Alkylation : Sequential treatment with methyl lithium and sodium borohydride reduces the carbonyl groups, furnishing this compound (2 ) in 19% overall yield.

This route addresses historical challenges in regioselectivity, as earlier methods struggled with competing substitutions at C6 and C7 positions.

Palladium-Catalyzed Coupling Approaches

Oxidative Cyclization via Double C–H Activation

A five-step synthesis employing palladium catalysis was developed to construct the pyridocarbazole core. Key steps include:

-

Quinone Formation : Oxidation of a substituted isoquinoline with ceric ammonium nitrate (CAN) yields a quinone intermediate.

-

Double C–H Activation : Palladium acetate facilitates intramolecular oxidative cyclization, forming the B-ring through dual C–H bond functionalization.

-

Final Reduction : Sodium borohydride reduces the quinone to the corresponding dihydroxy compound, yielding this compound in 21–23% overall yield.

Direct C–H Arylation Strategy

An alternative palladium-mediated approach utilizes trichloroisocyanuric acid (TCCA) as an oxidant. This method bypasses the quinone intermediate, enabling direct arylation of the isoquinoline framework. The streamlined process reduces side reactions, achieving comparable yields to oxidative cyclization methods.

Radical-Mediated Synthesis via K₂S₂O₈

Regioselective ortho-Amination

A breakthrough in this compound synthesis involves potassium persulfate (K₂S₂O₈)-mediated radical reactions. This method addresses the persistent issue of C6 vs. C7 selectivity:

-

Radical Generation : Photochemical or thermal cleavage of K₂S₂O₈ produces sulfate radicals, which abstract hydrogen from isoquinolin-5-ol (5 ), forming a carbon-centered radical.

-

Aniline Incorporation : Two successive aniline molecules add to the radical intermediate, culminating in p-iminoquinone (8 ) via a proposed radical chain mechanism.

-

Acid Hydrolysis and Cyclization : Glacial acetic acid hydrolyzes 8 to ellipticine quinone (3 ), which undergoes palladium-catalyzed cyclization and reductive alkylation to yield this compound.

Table 1: Optimization of K₂S₂O₈-Mediated Reaction Conditions

| Entry | Aniline (equiv.) | K₂S₂O₈ (equiv.) | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 3 | Dark, rt | 24 h | 0 |

| 2 | 10 | 3 | Reflux | 1 h | 10.2 |

| 3 | 10 | 6 | Reflux | 1 h | 19.2 |

Comparative Analysis of Methodologies

Yield and Step Efficiency

Mechanistic Considerations

Traditional routes rely on electrophilic aromatic substitution, whereas radical and palladium methods exploit modern C–H functionalization paradigms. The K₂S₂O₈-mediated pathway is particularly notable for its tolerance of electron-deficient aromatics.

Recent Advances and Derivative Syntheses

Q & A

Q. How can multi-omics integration clarify this compound’s off-target effects in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.